4-(Hydroxymethyl)-2-methoxy-5-nitrophenol 4-(Hydroxymethyl)-2-methoxy-5-nitrophenol
Brand Name: Vulcanchem
CAS No.: 260417-00-3
VCID: VC8259965
InChI: InChI=1S/C8H9NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-3,10-11H,4H2,1H3
SMILES: COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])O
Molecular Formula: C8H9NO5
Molecular Weight: 199.16 g/mol

4-(Hydroxymethyl)-2-methoxy-5-nitrophenol

CAS No.: 260417-00-3

Cat. No.: VC8259965

Molecular Formula: C8H9NO5

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

4-(Hydroxymethyl)-2-methoxy-5-nitrophenol - 260417-00-3

Specification

CAS No. 260417-00-3
Molecular Formula C8H9NO5
Molecular Weight 199.16 g/mol
IUPAC Name 4-(hydroxymethyl)-2-methoxy-5-nitrophenol
Standard InChI InChI=1S/C8H9NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-3,10-11H,4H2,1H3
Standard InChI Key ILTAOBUUHMDUBI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])O
Canonical SMILES COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])O

Introduction

Chemical Structure and Physicochemical Properties

4-(Hydroxymethyl)-2-methoxy-5-nitrophenol features a phenol ring substituted at the 2-, 4-, and 5-positions with methoxy, hydroxymethyl, and nitro groups, respectively. The IUPAC name is derived systematically from this substitution pattern: 4-(hydroxymethyl)-2-methoxy-5-nitrophenol.

Molecular Characteristics

  • Molecular Formula: C8H9NO5\text{C}_8\text{H}_9\text{NO}_5

  • Molecular Weight: 199.16 g/mol

  • CAS Registry Number: 260417-00-3

  • InChI Key: ILTAOBUUHMDUBI-UHFFFAOYSA-N

The nitro group at the 5-position introduces strong electron-withdrawing effects, influencing the compound’s acidity and reactivity. The hydroxymethyl group at the 4-position enhances solubility in polar solvents, while the methoxy group at the 2-position contributes steric hindrance, affecting reaction pathways.

Synthesis and Production Methods

The synthesis of 4-(hydroxymethyl)-2-methoxy-5-nitrophenol involves multi-step organic reactions, typically starting with simpler phenolic precursors.

Key Synthetic Steps

  • Nitration: Introduction of the nitro group to a methoxy-substituted phenol derivative under controlled conditions. Nitrating agents such as a mixture of nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) are commonly employed.

  • Hydroxymethylation: Addition of a hydroxymethyl group via Friedel-Crafts alkylation or other electrophilic substitution reactions.

  • Purification: Chromatographic techniques or recrystallization to isolate the final product.

Industrial Scalability

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C60–70
HydroxymethylationFormaldehyde, HCl catalyst50–65

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its three functional groups, each enabling distinct transformations.

Oxidation Reactions

The hydroxymethyl group (-CH2_2OH) undergoes oxidation to a carboxylic acid (-COOH) using agents like potassium permanganate (KMnO4\text{KMnO}_4) in alkaline conditions:
4-(CH2OH)4-(COOH)\text{4-(CH}_2\text{OH)} \rightarrow \text{4-(COOH)}
This reaction is critical for generating derivatives with enhanced polarity or biological activity.

Reduction Reactions

The nitro group (-NO2_2) can be reduced to an amine (-NH2_2) via catalytic hydrogenation (H2\text{H}_2, Pd/C) or sodium borohydride (NaBH4\text{NaBH}_4):
5-NO25-NH2\text{5-NO}_2 \rightarrow \text{5-NH}_2
Reduction products are valuable intermediates in pharmaceutical synthesis.

Substitution Reactions

Reaction TypeReagentsMajor Product
OxidationKMnO4\text{KMnO}_4, NaOH4-(Carboxymethyl)-2-methoxy-5-nitrophenol
ReductionH2\text{H}_2, Pd/C4-(Hydroxymethyl)-2-methoxy-5-aminophenol
SubstitutionNaOMe\text{NaOMe}, MeOHHalogenated derivatives
ActivityModel SystemObserved Effect
AntimicrobialS. aureusMIC: 128 µg/mL
Anti-InflammatoryMacrophage cells30% COX-2 inhibition at 50 µM

Comparison with Structural Analogs

The positional isomer 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS 187673-19-4) exhibits similar reactivity but differs in biological activity due to altered substituent orientation. For instance, the 5-nitro isomer shows stronger COX-2 inhibition, highlighting structure-activity relationship (SAR) nuances.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in antimicrobial and anti-inflammatory contexts.

  • Derivative Synthesis: Explore novel derivatives with improved bioavailability and reduced toxicity.

  • Industrial Optimization: Develop greener synthetic routes using biocatalysts or microwave-assisted reactions.

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